(S)-4-Bromostyrene Oxide: A Comprehensive Technical Guide for Advanced Research and Development
(S)-4-Bromostyrene Oxide: A Comprehensive Technical Guide for Advanced Research and Development
(S)-4-Bromostyrene oxide is a chiral epoxide that serves as a critical tool in toxicological studies and as a versatile building block in stereoselective synthesis. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
(S)-4-Bromostyrene oxide, with the IUPAC name (2S)-2-(4-bromophenyl)oxirane, is a solid at room temperature. Its core physical and chemical properties are summarized in the table below. The presence of a bromine atom is a key feature, influencing its reactivity and providing a handle for further chemical modifications. The chiral epoxide ring is the primary site of reactivity, making it susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| CAS Number | 148684-05-3 | [1] |
| Appearance | White to yellow low melting mass or crystals | |
| Melting Point | 26-29 °C | |
| Boiling Point | 91-93 °C at 2 mmHg | |
| Density | 1.5 g/cm³ (estimate) | |
| Solubility | Insoluble in water |
Spectroscopic Profile
The structural elucidation of (S)-4-bromostyrene oxide relies on a combination of spectroscopic techniques. Below are the expected spectroscopic data based on predictive models and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the epoxide ring. The chemical shifts are influenced by the bromine atom and the strained oxirane ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to epoxide) | ~7.2-7.3 | d |
| Aromatic (meta to epoxide) | ~7.4-7.5 | d |
| Epoxide CH | ~3.8-3.9 | dd |
| Epoxide CH₂ | ~3.1-3.2 | dd |
| Epoxide CH₂ | ~2.7-2.8 | dd |
Predicted data based on general values for styrene oxides and the precursor 4-bromostyrene.[1]
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two carbons of the epoxide ring. The carbon attached to the bromine atom will have a characteristic chemical shift.[1]
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | ~122-123 |
| Aromatic CH (ortho to epoxide) | ~127-128 |
| Aromatic CH (meta to epoxide) | ~131-132 |
| Aromatic C (ipso to epoxide) | ~137-138 |
| Epoxide CH | ~52-53 |
| Epoxide CH₂ | ~51-52 |
Predicted data based on general values for styrene oxides and the precursor 4-bromostyrene.[1]
Mass Spectrometry (MS)
The mass spectrum of 4-bromostyrene oxide is characterized by the presence of a molecular ion peak (M⁺). A key feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity at m/z 198 and 200.[1] The fragmentation pattern can provide further structural information.[1]
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Significance |
| [M]⁺ | 198 | 200 | Molecular Ion |
| [M-CHO]⁺ | 169 | 171 | Loss of formyl radical |
| [C₇H₆Br]⁺ | 170 | 172 | Bromotropylium ion |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O stretching of the epoxide ring.
Synthesis of (S)-4-Bromostyrene Oxide
The enantioselective synthesis of (S)-4-bromostyrene oxide is most commonly achieved through the asymmetric epoxidation of 4-bromostyrene. The Jacobsen-Katsuki epoxidation is a powerful method for this transformation, utilizing a chiral manganese-salen complex as the catalyst.[2][3]
Caption: Asymmetric epoxidation of 4-bromostyrene to (S)-4-bromostyrene oxide.
Experimental Protocol: Asymmetric Epoxidation of 4-Bromostyrene
This protocol is adapted from the Jacobsen-Katsuki epoxidation of unfunctionalized olefins.
Materials:
-
4-Bromostyrene
-
(S,S)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Buffer solution (e.g., phosphate buffer, pH 11.3)
-
4-Phenylpyridine N-oxide (optional, as a co-catalyst)
Procedure:
-
To a solution of 4-bromostyrene in dichloromethane, add the (S,S)-Jacobsen's catalyst (typically 1-5 mol%).
-
If using, add the 4-phenylpyridine N-oxide co-catalyst.
-
Cool the mixture to 0 °C.
-
Add the buffered sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The high ring strain of the epoxide makes (S)-4-bromostyrene oxide a versatile intermediate for the synthesis of various chiral compounds. The primary mode of reactivity is the nucleophilic ring-opening of the epoxide.
Caption: Nucleophilic ring-opening of (S)-4-bromostyrene oxide.
Regioselectivity of Ring-Opening
Under acidic conditions, the nucleophile preferentially attacks the more substituted benzylic carbon due to the stabilization of the partial positive charge in the transition state. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon.
Experimental Protocol: Acid-Catalyzed Ring-Opening with Methanol
This protocol is a general procedure for the acid-catalyzed methanolysis of styrene oxides.[4][5][6][7]
Materials:
-
(S)-4-Bromostyrene oxide
-
Methanol (MeOH)
-
A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-4-bromostyrene oxide in methanol.
-
Add a catalytic amount of the acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography.
Applications in Toxicology and Drug Development
(S)-4-Bromostyrene oxide is a key compound in the study of the toxicology of styrene and its halogenated derivatives.[1] It is the active metabolite formed by cytochrome P450 enzymes that exerts cytotoxic effects.[1] This is due to its electrophilic nature, which leads to the depletion of cellular nucleophiles like glutathione and the formation of adducts with proteins.[1]
In the realm of drug development, (S)-4-bromostyrene oxide serves as a valuable chiral building block.[][9][10] For instance, it is a precursor in the synthesis of (S)-1-(4-bromophenyl)-2-(isopropylamino)ethanol, an advanced intermediate for various beta-blockers.[1] This synthesis involves the direct aminolysis of the epoxide with isopropylamine.[1] The bromine atom on the aromatic ring can then be used for further structural modifications through cross-coupling reactions.[1]
Safety and Handling
(S)-4-Bromostyrene oxide should be handled with care in a well-ventilated fume hood. It is a flammable liquid and is harmful if swallowed. It is also suspected of causing genetic defects. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.
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